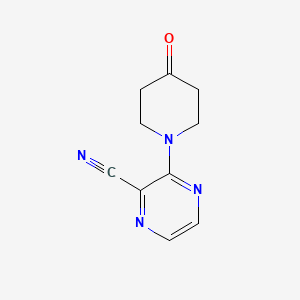
(E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid
Descripción general
Descripción
“(E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “2-methyl-6-(trifluoromethyl)” indicates that there are methyl and trifluoromethyl groups attached to the pyridine ring. The “(E)-3-” part refers to an acrylic acid group that is also attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyridine ring, with the electron-withdrawing trifluoromethyl group likely to influence the electronic properties of the ring. The presence of the acrylic acid group would introduce both a double bond and a carboxylic acid functional group into the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine ring might undergo electrophilic substitution reactions, while the acrylic acid group could participate in reactions typical of carboxylic acids and alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .Aplicaciones Científicas De Investigación
1. Photophysical Properties and Proton Transfer
- The study of the hydrogen bonding compound (E)-2-benzamido-3-(pyridin-2-yl) acrylic acid showed its photophysical properties and highlighted the excited-state intramolecular proton-transfer, sensitive to solvent polarity and fluoride ion (Guo, Chen, & Duan, 2012).
2. Reactivity in Organic Synthesis
- Research into the reactivity of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride yielded new alkenoic acid derivatives, indicating the potential of related compounds in organic synthesis (Modzelewska-Banachiewicz et al., 2012).
3. Application in Polymer Chemistry
- The mechanical activation of catalysts for C-C bond forming and anionic polymerization reactions from a single macromolecular reagent involved compounds similar to (E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid, demonstrating the compound's relevance in polymer chemistry (Tennyson, Wiggins, & Bielawski, 2010).
4. Catalysis and Selective Dehydration
- In a study on the selective dehydration of methyl lactate on NaY, pyridine derivatives (related to the compound ) showed potential in catalysis and selectivity enhancement (Murphy, Letterio, & Xu, 2017).
5. Insecticidal Applications
- The synthesis and optimization of 3-(3-chloro-1H-pyrazol-1-yl)pyridine for insecticidal candidates, involving similar compounds, indicate potential applications in agriculture (Yang et al., 2019).
6. Structural Studies in Crystallography
- Crystal structure analysis of polymeric structures based on (E)-3-(3-(carboxymethoxy)phenyl)acrylic acid and 3-(pyridin-4-yl)pyrazole suggests its significance in crystallography and material science (Zhao, Li, Kang, & Wen, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-6-7(3-5-9(15)16)2-4-8(14-6)10(11,12)13/h2-5H,1H3,(H,15,16)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNFAYGEOZABBD-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



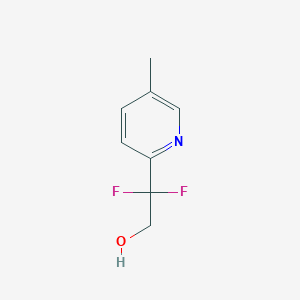
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1399680.png)
![N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399682.png)
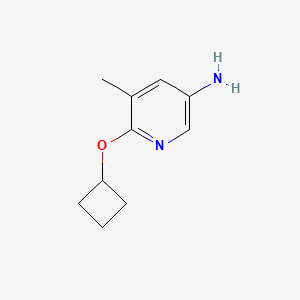


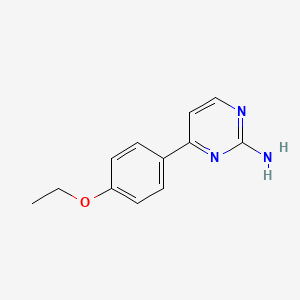
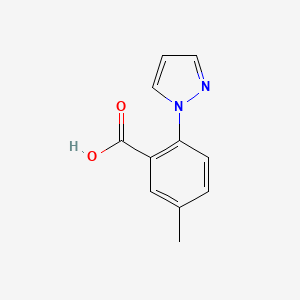
![3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1399691.png)

![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1399693.png)
![5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B1399694.png)
